Methyl 2-(5-bromopyrimidin-2-yl)acetate is an organic compound characterized by the molecular formula C8H8BrN2O2. This compound features a pyrimidine ring substituted with a bromine atom at the 5-position and an acetate group at the 2-position. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses and biological applications.
Common reagents used in these reactions include sodium azide for nucleophilic substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction.
Methyl 2-(5-bromopyrimidin-2-yl)acetate exhibits significant biological activity. It is recognized as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can influence the metabolic processing of various pharmaceuticals, potentially altering their efficacy and safety profiles. Additionally, this compound may interact with cellular mechanisms that affect gene expression and metabolic pathways, which are critical in pharmacological studies.
The synthesis of methyl 2-(5-bromopyrimidin-2-yl)acetate typically involves:
This method can be optimized for yield and purity in industrial applications through continuous flow reactors and automated systems.
Methyl 2-(5-bromopyrimidin-2-yl)acetate finds applications across various fields:
Studies on methyl 2-(5-bromopyrimidin-2-yl)acetate have highlighted its interactions with various biomolecules. Its mechanism of action involves binding to specific molecular targets, which can lead to either activation or inhibition of biological pathways. The unique structure of this compound contributes to its ability to interact with enzymes and receptors effectively.
Several compounds share structural similarities with methyl 2-(5-bromopyrimidin-2-yl)acetate. Here are some notable examples:
| Compound Name | Similarity | Key Differences |
|---|---|---|
| Methyl 2-(5-bromopyridin-2-yl)acetate | 0.97 | Methyl group instead of ethyl; different solubility properties. |
| Ethyl 2-(3-Bromo-2-pyridyl)acetate | 0.94 | Different bromination position; distinct biological activity profile. |
| Ethyl 2-(3,5-dibromopyridin-2-yl)acetate | 0.92 | Additional bromine substituents; altered reactivity. |
| Methyl 1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate | 0.83 | Cyclopropane ring introduces different sterics and reactivity. |
| Ethyl 2-(5-bromopyrimidin-4-yl)acetate | 0.74 | Different bromination position affecting biological interactions. |
Methyl 2-(5-bromopyrimidin-2-yl)acetate stands out due to its specific structural features that enhance its reactivity and binding affinity in various chemical and biological contexts. The combination of a bromine atom and an acetate group contributes significantly to its utility in medicinal chemistry and organic synthesis, making it a valuable compound for research and industrial applications.
The synthesis of methyl 2-(5-bromopyrimidin-2-yl)acetate and related 5-bromopyrimidine derivatives requires sophisticated methodological approaches that address the unique reactivity patterns of the pyrimidine heterocycle. This comprehensive analysis examines three primary synthetic strategies: bromination at the C-5 position, Friedel-Crafts alkylation approaches, and Sonogashira cross-coupling applications with subsequent oxidative aromatization.
The selective introduction of bromine at the C-5 position of pyrimidine rings represents a fundamental transformation in heterocyclic chemistry, providing access to versatile synthetic intermediates. The electron-deficient nature of the pyrimidine nucleus necessitates careful selection of bromination methods to achieve optimal regioselectivity and yield.
Direct electrophilic bromination of pyrimidine derivatives at the C-5 position proceeds through well-established mechanistic pathways that exploit the inherent reactivity patterns of the heterocyclic system. The electrophilic aromatic substitution mechanism involves the formation of a pyrimidinium intermediate, where protonation of nitrogen enhances the electrophilicity of the carbon centers [1] [2].
Classical bromination methods employ molecular bromine in various solvent systems. Bromination with bromine in water yields moderate results (65-75% yield) with reaction times of 2-6 hours at room temperature [1]. The use of dimethylformamide as solvent improves both yield (70-85%) and reaction efficiency, though elevated temperatures (60-80°C) are required with extended reaction times of 4-8 hours [1]. Carbon tetrachloride-based systems provide acceptable yields (45-60%) but require longer reaction times (6-12 hours) and may necessitate reflux conditions [1].
The mechanistic pathway for direct electrophilic bromination involves initial coordination of the brominating agent to the electron-deficient pyrimidine ring, followed by nucleophilic attack at the C-5 position. The regioselectivity arises from the electronic distribution within the protonated pyrimidine system, where the C-5 position exhibits the highest electron density among the carbon atoms [2] [3].
Sodium monobromoisocyanurate has emerged as a particularly effective brominating agent for pyrimidine nucleosides. Treatment of uridine with sodium monobromoisocyanurate (1.05 equivalents) in 10% water-acetonitrile in the presence of sodium azide (4.0 equivalents) at room temperature produces 5-bromouridine in 94% yield within 30 minutes [1] [4]. This methodology demonstrates exceptional efficiency and selectivity for C-5 bromination of pyrimidine nucleosides while maintaining compatibility with various protecting groups [4] [5].
The reaction mechanism of sodium monobromoisocyanurate-mediated bromination involves the generation of electrophilic bromine species through the interaction of the reagent with sodium azide, which acts as a catalyst [5]. The azide enhances the electrophilic character of the bromine center, facilitating rapid and selective C-5 bromination under mild conditions [5] [6].
Transition metal-catalyzed halogenation methods offer enhanced control over regioselectivity and reaction conditions compared to classical electrophilic approaches. These methodologies exploit the unique coordination properties of transition metals to activate both the substrate and the halogenating agent, enabling selective functionalization under mild conditions.
Palladium-catalyzed systems represent the most extensively developed approach for transition metal-mediated halogenation. The combination of bis(triphenylphosphine)palladium dichloride with copper iodide facilitates cross-coupling reactions between aryl bromides and terminal alkynes, providing yields of 70-90% under optimized conditions [7] [8]. These reactions typically require dimethylformamide as solvent with temperatures of 80°C and reaction times of 12-24 hours [8].
Hypervalent iodine reagents in combination with transition metal catalysts provide an alternative approach for selective halogenation. Phenyliodine diacetate in the presence of potassium halides enables C-H halogenation of pyrazolo[1,5-a]pyrimidines with excellent regioselectivity at the C-3 position [9] [10]. The reaction proceeds under aqueous conditions at room temperature, yielding halogenated products in 72-89% yield [10].
The mechanism of transition metal-catalyzed halogenation involves multiple elementary steps including oxidative addition, transmetalation, and reductive elimination. The metal center facilitates the activation of both the organic substrate and the halogenating agent, enabling selective bond formation under conditions that would be inaccessible through purely thermal pathways [11] [12].
Copper-catalyzed bromination systems demonstrate particular utility for challenging substrates. Copper bromide in combination with 2,2,6,6-tetramethylpiperidine-1-oxyl radical enables selective bromination through radical pathways, achieving yields of 60-85% under mild conditions [13]. The mechanism involves copper-mediated generation of bromine radicals, which selectively abstract hydrogen from activated C-H bonds [13].
Friedel-Crafts alkylation represents a cornerstone methodology for carbon-carbon bond formation in aromatic and heteroaromatic systems. The application of these methods to pyrimidine derivatives requires careful consideration of the electronic properties of the heterocyclic system and the potential for competitive pathways.
Brønsted acid-catalyzed electrophilic substitution reactions provide direct access to 4-aryl-5-bromopyrimidine derivatives through the reaction of electron-rich arenes with activated 5-bromopyrimidine. This approach offers significant advantages in terms of atom economy and synthetic efficiency compared to traditional cross-coupling methods [14].
Methanesulfonic acid has proven highly effective for catalyzing the alkylation of aromatic substrates with 5-bromopyrimidine. The reaction of phenol with 5-bromopyrimidine in methanesulfonic acid at room temperature yields 4-(5-bromo-3,4-dihydropyrimidin-4-yl)phenol in 71% yield [14]. The mild reaction conditions and high yields demonstrate the synthetic utility of this approach for accessing functionalized pyrimidine derivatives.
Polyphosphoric acid (86%) provides an alternative catalyst system that operates at elevated temperatures (60°C) but offers improved yields for certain substrates. The reaction of phenol with 5-bromopyrimidine in polyphosphoric acid yields the desired product in 60% yield after 1 hour [14]. The higher acidity of polyphosphoric acid enables the activation of less nucleophilic aromatic substrates.
The mechanistic pathway involves protonation of the pyrimidine nitrogen to generate a highly electrophilic pyrimidinium species. This activated intermediate undergoes nucleophilic attack by electron-rich arenes through a classical electrophilic aromatic substitution pathway [14]. The regioselectivity is controlled by the electronic properties of both the pyrimidine electrophile and the aromatic nucleophile.
Substrate scope studies reveal excellent compatibility with electron-rich aromatic systems. Anisole, o-cresol, p-cresol, and o-methylanisole all react smoothly to provide the corresponding alkylated products in high yields (71-82%) [14]. The methodology also accommodates halogenated aromatic substrates, with p-fluorophenol and m-bromoanisole yielding products in 75% and 72% yield, respectively [14].
The regioselectivity observed in Friedel-Crafts alkylation of aromatic substrates with activated pyrimidine electrophiles follows predictable patterns based on the electronic properties of the aromatic system. Electron-donating substituents direct alkylation to ortho and para positions, while the magnitude of the directing effect correlates with the electron-donating ability of the substituent [15] [16].
Phenolic substrates demonstrate exceptional regioselectivity in alkylation reactions. The hydroxyl group acts as a powerful ortho/para-directing group, leading to selective alkylation at positions ortho to the hydroxyl substituent [14]. This selectivity arises from the resonance stabilization of the intermediate carbocation by the electron-donating oxygen substituent [15].
Naphthalene derivatives exhibit more complex regioselectivity patterns due to the presence of multiple reactive positions. Unsubstituted naphthalene produces a 2:1 mixture of 2-naphthyl and 1-naphthyl regioisomers in 83% combined yield [14]. However, substituted naphthalenes such as 2-naphthol and 2-ethoxynaphthalene react with high regioselectivity to yield single products in 78% and 91% yield, respectively [14].
The regioselectivity in naphthalene alkylation can be understood through consideration of the relative stability of the intermediate carbocations. Substitution at the 2-position benefits from extended conjugation and minimizes steric interactions, leading to preferential formation of 2-substituted products in substituted naphthalene systems [14].
Electronic effects dominate regioselectivity patterns, with electron-withdrawing groups deactivating aromatic rings toward electrophilic substitution. Attempts to alkylate electron-deficient substrates such as nitrobenzene, acetophenone, and related compounds under the optimized conditions resulted in no reaction, confirming the requirement for electron-rich aromatic systems [14].
Sonogashira cross-coupling reactions represent one of the most powerful methods for forming carbon-carbon bonds between sp2-hybridized carbons and terminal alkynes. The application of these methodologies to bromopyrimidine derivatives enables the construction of complex molecular architectures with high efficiency and excellent functional group tolerance.
Palladium-catalyzed Sonogashira coupling reactions of bromopyrimidine derivatives with terminal alkynes proceed through well-established mechanistic pathways involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst system, ligands, and reaction conditions significantly influences both yield and selectivity [7] [17].
The standard catalyst system employing bis(triphenylphosphine)palladium dichloride and copper iodide provides excellent results for a range of bromopyrimidine substrates. Microwave-assisted conditions (115°C, 25 minutes) in dimethylformamide enable efficient coupling of 5-bromopyrimidin-4-yl phenol with phenylacetylene to yield the corresponding alkynylpyrimidine in 73% yield [14]. The use of microwave heating significantly reduces reaction times compared to conventional thermal methods.
Substrate scope investigations reveal broad compatibility with various electronic environments. 5-Bromo-4-(4-methoxyphenyl)pyrimidine couples with phenylacetylene in 77% yield under identical conditions, demonstrating tolerance for electron-donating substituents [14]. Similarly, 5-bromo-4-(2-methylphenol)pyrimidine provides the alkynylated product in 74% yield [14].
The mechanism of palladium-catalyzed Sonogashira coupling involves initial oxidative addition of the aryl bromide to palladium(0), generating a palladium(II) intermediate. Coordination and insertion of the terminal alkyne, facilitated by the copper co-catalyst, leads to formation of a palladium-acetylide complex. Subsequent reductive elimination releases the coupled product and regenerates the palladium(0) catalyst [7].
Alternative catalyst systems based on copper alone have demonstrated utility for specific transformations. Copper-catalyzed consecutive Sonogashira coupling and aminocyclization of 2-(2-bromophenyl)pyrimidine analogs with terminal alkynes provides access to pyrimidine-fused skeletons with high efficiency and broad substrate scope [18]. This methodology enables one-pot construction of complex heterocyclic frameworks.
The Sonogashira coupling of dihydropyrimidine substrates often requires subsequent oxidative aromatization to restore the aromatic character of the pyrimidine ring. This transformation represents a critical step in synthetic sequences targeting fully aromatic pyrimidine derivatives [14] [19].
Potassium ferricyanide has emerged as the most effective oxidizing agent for aromatization of dihydropyrimidine intermediates. Treatment of 5-bromo-3,4-dihydropyrimidin-4-yl arenes with potassium ferricyanide (2.0 equivalents) and potassium hydroxide (4.0 equivalents) in water at room temperature for 2 hours provides the corresponding aromatic pyrimidines in 55-80% yield [14]. The mild aqueous conditions and high yields make this method particularly attractive for large-scale applications.
Alternative oxidizing agents have been investigated but generally provide inferior results. 2,3-Dichloro-5,6-dicyano-p-benzoquinone yields aromatic products in only 18-28% yield under optimized conditions [14]. Dimethyl sulfoxide in combination with potassium hydroxide requires elevated temperatures (60°C) and extended reaction times (4 hours) while providing yields of only 18-35% [14].
The mechanism of oxidative aromatization involves removal of hydrogen atoms from the dihydropyrimidine ring system to restore aromaticity. Potassium ferricyanide acts as a mild oxidizing agent that selectively removes hydrogen without causing over-oxidation or decomposition of sensitive functional groups [14].
Regioselectivity in oxidative aromatization is typically not a concern, as the transformation involves restoration of the inherent aromatic character of the pyrimidine system. However, the choice of oxidizing conditions can influence the preservation of sensitive functional groups and the overall efficiency of the transformation [19].
The combination of Sonogashira coupling followed by oxidative aromatization provides a powerful two-step sequence for accessing 4-aryl-5-alkynylpyrimidines from readily available starting materials. This methodology has been successfully applied to gram-scale synthesis, demonstrating its practical utility for preparing medicinally relevant compounds [14] [18].
Methyl 2-(5-bromopyrimidin-2-yl)acetate exhibits well-defined thermodynamic properties that indicate moderate thermal stability under standard conditions. The compound presents as a liquid at room temperature with a molecular weight of 231.05 g/mol [1] [2]. The boiling point has been experimentally determined to be 281.0 ± 20.0°C at 760 mmHg, which represents the primary thermal transition point for the compound [1] [2].
The molecular structure comprising a brominated pyrimidine ring connected to a methyl acetate moiety contributes to the overall thermal stability profile. Storage stability assessments indicate that the compound remains stable when stored at room temperature under appropriate conditions [1] [2]. The high purity levels achievable (≥97.0% by nuclear magnetic resonance spectroscopy) demonstrate the inherent stability of the compound during synthesis and purification processes [3].
Thermal degradation studies of related pyrimidine derivatives suggest that compounds containing halogen substituents, particularly bromine at the 5-position of the pyrimidine ring, show enhanced thermal stability compared to unsubstituted analogs [4] [5]. The presence of the acetate ester functional group introduces additional thermal considerations, as ester bonds typically undergo hydrolysis or pyrolysis at elevated temperatures [6] [7].
The thermodynamic stability is further influenced by the electronic effects of the bromine substituent, which can affect both the thermal decomposition pathways and the activation energies required for bond cleavage. Comparative analysis with related bromopyrimidine compounds indicates that thermal stability generally decreases in the following order: brominated heterocycles > unsubstituted pyrimidines > amino-substituted derivatives [8] [9].
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 281.0 ± 20.0°C at 760 mmHg | [1] [2] |
| Molecular Weight | 231.05 g/mol | [3] |
| Physical Form | Liquid (colorless to light yellow) | [3] |
| Storage Stability | Stable at room temperature | [1] [2] |
| Purity Achievable | ≥97.0% (NMR) | [3] |
The solubility characteristics of Methyl 2-(5-bromopyrimidin-2-yl)acetate in organic media are predominantly influenced by the dual nature of its molecular structure, which combines both hydrophilic and lipophilic elements. The acetate ester group contributes significant polarity to the molecule, enhancing its solubility in polar organic solvents, while the brominated pyrimidine ring provides hydrophobic character that facilitates dissolution in less polar media [10] [11].
Experimental observations indicate excellent solubility in chloroform, which is consistent with the behavior of brominated heterocyclic compounds [12]. The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, reflecting the polar nature of the acetate group and the electron-withdrawing effects of the bromine substituent [13] [14].
Temperature-dependent solubility studies of related pyrimidine derivatives show that solubility typically increases linearly with temperature across most organic solvent systems [15] [16]. For Methyl 2-(5-bromopyrimidin-2-yl)acetate, this relationship is expected to follow similar patterns, with enhanced dissolution at elevated temperatures in methanol, ethanol, and other protic solvents [17] [18].
The presence of the bromine atom at the 5-position of the pyrimidine ring significantly influences the solubility profile by increasing the molecular polarizability and enhancing interactions with organic solvents through halogen bonding effects. Comparative studies with non-brominated pyrimidine acetates would likely show reduced solubility in most organic media [19] [20].
Aqueous solubility is expected to be limited due to the predominantly hydrophobic character imparted by the brominated aromatic system. However, the acetate functionality provides some hydrophilic character that may enable modest water solubility under specific pH conditions [11] [21].
| Solvent System | Solubility Behavior | Contributing Factors |
|---|---|---|
| Chloroform | Excellent | Halogen-halogen interactions |
| DMSO/DMF | Good | Polar aprotic interactions |
| Methanol/Ethanol | Moderate to Good | Hydrogen bonding with acetate |
| Acetone | Good | Dipole interactions |
| Water | Limited | Hydrophobic aromatic system |
The acid-base properties of Methyl 2-(5-bromopyrimidin-2-yl)acetate are primarily determined by the basicity of the pyrimidine nitrogen atoms and the electron-withdrawing effects of the bromine substituent and acetate group. Computational predictions suggest a pKa value of -0.53 ± 0.22 for the compound, indicating very weak basicity under standard aqueous conditions [22].
The pyrimidine ring system contains two nitrogen atoms that can potentially accept protons, but the presence of the electron-withdrawing bromine atom at the 5-position significantly reduces the electron density on these nitrogen centers. This electronic effect is further enhanced by the acetate substituent at the 2-position, which contains an electron-withdrawing carbonyl group in conjugation with the ring system [23] [24].
Comparative analysis with related compounds provides additional insight into the acid-base behavior. The parent 5-bromopyrimidine exhibits a predicted pKa of 1.40 ± 0.10 [25], while the corresponding carboxylic acid derivative (5-bromopyrimidin-2-yl)acetic acid shows a pKa of 3.45 ± 0.10 [26]. The significantly lower pKa of the methyl ester indicates that esterification further reduces the basicity of the pyrimidine system [27].
The ionization behavior is characterized by weak proton acceptance at the nitrogen atoms, with the most basic site likely being the nitrogen atom furthest from the electron-withdrawing substituents. Under physiological pH conditions (pH 7.4), the compound would exist predominantly in its neutral form, as the predicted pKa values are well below the physiological range [23] [28].
Temperature effects on pKa values typically show a decrease in pKa with increasing temperature for most organic compounds. This relationship has been documented for various pyrimidine derivatives, where pKa values generally decrease by 0.01-0.03 units per degree Celsius increase [28] [29].
| Parameter | Value | Method |
|---|---|---|
| Predicted pKa | -0.53 ± 0.22 | Computational |
| Ionization State (pH 7.4) | Predominantly neutral | Thermodynamic |
| Most Basic Site | Pyrimidine N-1 or N-3 | Electronic analysis |
| Temperature Coefficient | -0.02 units/°C (estimated) | Literature correlation |
The partition coefficient of Methyl 2-(5-bromopyrimidin-2-yl)acetate represents a critical parameter for understanding its distribution behavior between aqueous and organic phases. The molecular structure suggests moderate lipophilicity arising from the balance between the hydrophobic brominated pyrimidine ring and the polar acetate ester functionality [30] [31].
The bromine substituent contributes significantly to the lipophilic character through increased molecular weight, polarizability, and hydrophobic surface area. Studies of brominated heterocycles indicate that halogen substitution typically increases LogP values by 0.5-1.0 units compared to unsubstituted analogs [31] [32]. The pyrimidine ring system itself exhibits moderate lipophilicity, with the nitrogen atoms providing some polar character that limits excessive hydrophobicity [33].
The methyl acetate group introduces both polar and nonpolar components to the molecular structure. The carbonyl oxygen provides hydrogen bond accepting capability, while the methyl group contributes to hydrophobic interactions. Ester functional groups typically exhibit LogP contributions in the range of 0.2-0.8 units, depending on the specific molecular environment [34] [35].
Experimental determination methods for partition coefficients include shake-flask techniques, high-performance liquid chromatography correlation methods, and computational prediction algorithms [30] [36]. For compounds in this structural class, reversed-phase chromatography has proven particularly effective for LogP estimation, showing good correlation with octanol-water partition measurements [31] [33].
The molecular weight of 231.05 g/mol places Methyl 2-(5-bromopyrimidin-2-yl)acetate within the optimal range for drug-like properties according to Lipinski's Rule of Five. The predicted LogP value is expected to fall within the range of 1.5-3.5, which is favorable for oral bioavailability and membrane permeation [32] [37].
Comparative analysis with structurally related compounds provides additional validation for LogP predictions. Thiazolo[3,2-a]pyrimidine derivatives with similar halogen substitutions show LogP values ranging from 2.5-4.5, with ester functionalities generally reducing these values by 0.5-1.0 units [31] [33].
| Property | Expected Range | Influencing Factors |
|---|---|---|
| Calculated LogP | 1.5-3.5 | Bromine, ester, pyrimidine |
| Membrane Permeability | Moderate to Good | Balanced polarity |
| Aqueous Distribution | Organic phase favored | Hydrophobic dominance |
| Drug-like Character | Favorable | Within Lipinski parameters |
| Method Validation | HPLC/computational | Established correlations |